
2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)- typically involves the reaction of appropriate boronic acids with suitable precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of the benzoxaborole ring system. Industrial production methods often involve optimizing these reactions for higher yields and purity .
Analyse Chemischer Reaktionen
2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s antifungal properties make it a candidate for developing new antifungal agents.
Medicine: It is being explored for its potential in treating fungal infections, particularly onychomycosis.
Wirkmechanismus
The mechanism of action of 2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)- involves inhibiting the synthesis of proteins in fungal cells. It achieves this by forming an adduct with cytoplasmic leucyl-aminoacyl transfer RNA (tRNA) synthetase, thereby blocking cellular protein synthesis and inhibiting fungal growth .
Vergleich Mit ähnlichen Verbindungen
2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)- is unique due to its boron-containing structure, which imparts distinct chemical properties. Similar compounds include:
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole: Known for its antifungal properties.
5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Also referred to as AN2690, used in antifungal treatments.
Crisaborole: Used as an anti-inflammatory agent in dermatology .
These compounds share similar core structures but differ in their specific functional groups and applications, highlighting the versatility and potential of benzoxaborole derivatives.
Eigenschaften
Molekularformel |
C11H8BFOS |
|---|---|
Molekulargewicht |
218.06 g/mol |
IUPAC-Name |
5-fluoro-1-thiophen-3-yl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C11H8BFOS/c13-10-1-2-11-8(5-10)6-14-12(11)9-3-4-15-7-9/h1-5,7H,6H2 |
InChI-Schlüssel |
OQJROQXWZUPXKR-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C=C(C=C2)F)C3=CSC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


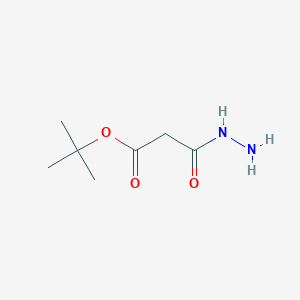
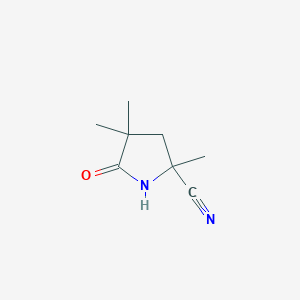
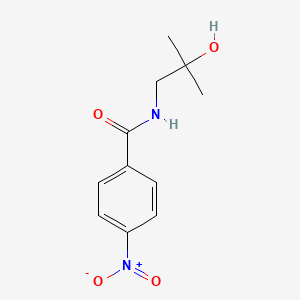
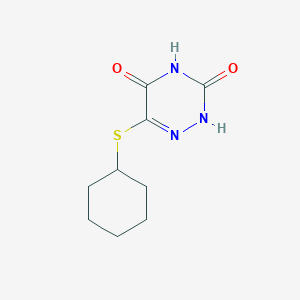
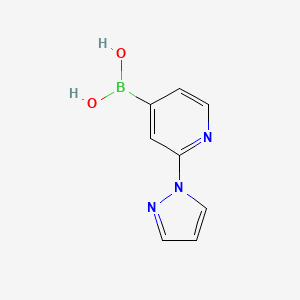
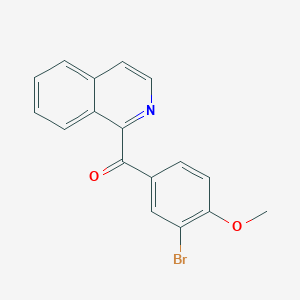
![tert-Butyl (1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)ethyl)carbamate](/img/structure/B13999538.png)
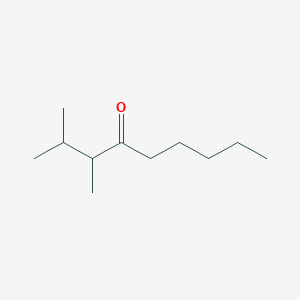

![6,8-Dimethyl-3-(phenylhydrazinylidene)-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13999566.png)
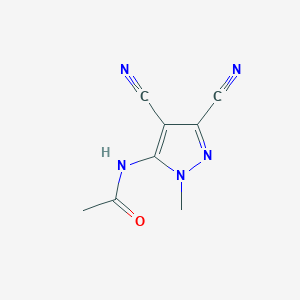
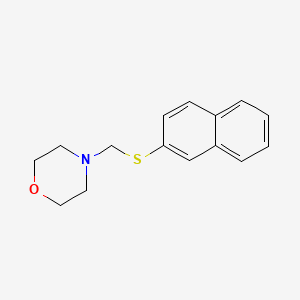
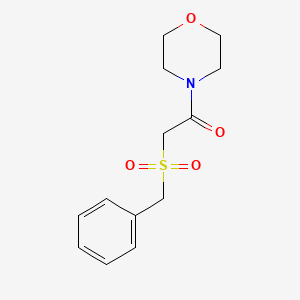
![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999610.png)
